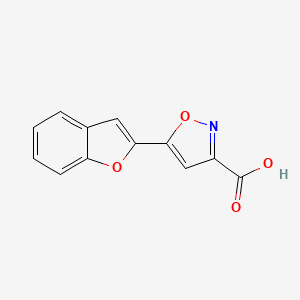

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid

説明

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a benzofuran moiety fused to an isoxazole ring, with a carboxylic acid group at the 3-position. Benzofuran, a bicyclic structure comprising fused benzene and furan rings, confers enhanced aromaticity and lipophilicity compared to simpler furan derivatives.

特性

IUPAC Name |

5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-12(15)8-6-11(17-13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZCYGMDFWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and Key Intermediate Preparation

The synthesis generally begins with methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, which serves as a versatile precursor due to its two reactive carbonyl groups enabling nucleophilic attack and subsequent ring formation.

- Preparation of Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate : This compound is synthesized by the reaction of 2-acetyl benzofuran with diethyl oxalate in the presence of sodium methoxide in N,N-Dimethylformamide (DMF) at room temperature for 12 hours. The product is isolated by acidification with ice-cold HCl, filtration, and recrystallization from acetone, yielding a yellow crystalline solid with approximately 85% yield and melting point 131-133 °C.

Formation of the Isoxazole Ring

The critical step in the preparation of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is the cyclization involving hydroxylamine hydrochloride, which reacts with the diketone intermediate to form the isoxazole ring.

Reaction Conditions : Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (1) is refluxed with hydroxylamine hydrochloride and sodium acetate in absolute ethanol for 4 hours. The reaction mixture is then concentrated, cooled, and poured into ice-cold water to precipitate an intermediate (methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate, 2a).

Cyclization and Esterification : The intermediate 2a is further refluxed in absolute ethanol with concentrated hydrochloric acid for 2 hours. This step facilitates cyclization to the isoxazole ring and transesterification, confirmed by characteristic proton NMR signals (multiplet at δ 7.23-7.75 ppm for aromatic protons and quartet/triplet signals for COOCH2CH3 group). The final product methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate (2) is obtained in about 90% yield with melting point 80-82 °C.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Acetyl benzofuran + Diethyl oxalate + NaOMe in DMF, 12 h, RT | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | 85 | Yellow crystalline solid, m.p. 131-133 °C |

| 2 | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate + Hydroxylamine HCl + NaOAc in EtOH, reflux 4 h | Methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate intermediate (2a) | - | Precipitated after cooling |

| 3 | Intermediate 2a + Conc. HCl in EtOH, reflux 2 h | Methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate (2) | 90 | Confirmed by NMR, m.p. 80-82 °C |

| 4 | Hydrolysis (NaOH or HCl, reflux) | This compound | - | Standard ester hydrolysis |

Mechanistic Insights and Reaction Analysis

The reaction exploits the higher reactivity of the C-2 carbonyl group in the diketone intermediate, which undergoes nucleophilic attack by hydroxylamine hydrochloride to form an oxime intermediate.

Subsequent intramolecular cyclization occurs with elimination of water, forming the isoxazole ring.

The presence of acid during the second reflux step promotes transesterification and ring closure, stabilizing the isoxazole structure.

The process is regioselective and efficient, with the intermediate and final products characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Additional Relevant Research Findings

Similar synthetic approaches have been adapted for related heterocyclic systems, such as pyrazole and 1,3,4-oxadiazole derivatives, indicating the versatility of the diketone intermediate in heterocycle synthesis.

Industrial methods emphasize mild temperature control (0 to 40 °C) during hydroxylamine reactions to avoid unstable intermediates and ensure high purity of the isoxazole carboxylic acid.

The compound’s synthesis is critical for medicinal chemistry applications due to its biological activities, motivating optimization of yield and purity in synthetic protocols.

化学反応の分析

Types of Reactions

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the benzofuran moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

科学的研究の応用

Chemical Structure and Synthesis

The compound has the molecular formula C₁₂H₇N₁O₄ and a molecular weight of 229.19 g/mol. It consists of a benzofuran ring fused with an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole. The synthesis typically involves conjugate addition reactions, where hydroxylamine reacts with β-alkoxyvinyl trichloromethyl ketones under acidic conditions to form the isoxazole ring, followed by dehydration to yield the final product.

Medicinal Chemistry

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid has shown significant potential in medicinal applications:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including E. coli and S. aureus. The mechanism of action often involves interference with microbial biochemical pathways, enhancing its therapeutic potential against resistant strains .

Antitumor Activity

The compound also demonstrates antitumor activity. Studies have evaluated its efficacy against several cancer cell lines, indicating that modifications to its structure can enhance selectivity and potency against specific targets. For instance, compounds derived from isoxazoles have been shown to inhibit COX-1, a promising strategy for cancer therapy .

Case Study: Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. These studies are crucial for optimizing the compound for therapeutic use, providing insights into how structural modifications can influence biological activity and selectivity against target pathogens.

Material Science

The electronic properties of this compound have been characterized using techniques such as cyclic voltammetry and photoluminescence spectroscopy. Studies suggest that benzofuran derivatives possess favorable electronic properties for applications in organic electronic devices, including solar cells.

Environmental Science

In environmental science, the compound's toxicity profile and ecological effects are being studied to assess safety in various applications. Toxicity assessments using both in vitro assays and in vivo studies have provided insights into the biodegradability and potential ecotoxicity of benzofuran derivatives. This research is essential for evaluating their environmental impact before widespread use.

作用機序

The mechanism of action of 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity . The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

類似化合物との比較

Benzofuran vs. Benzothiophene Derivatives

Replacing benzofuran with benzothiophene (as in 5-(2-benzothienyl)isoxazole-3-carboxylic acid) introduces a sulfur atom instead of oxygen in the fused ring. For example, benzothiophene derivatives may exhibit stronger π-π stacking interactions in hydrophobic enzyme pockets .

Benzofuran vs. Furan Derivatives

Simpler derivatives like 5-(2-furyl)isoxazole-3-carboxylic acid (molecular weight: 179.13 g/mol) lack the extended aromatic system of benzofuran. This reduces lipophilicity and may limit membrane permeability. However, the smaller size of furan could enhance solubility in aqueous media, a critical factor in drug bioavailability .

Substituent Effects

- Methyl Dihydrobenzofuran Derivatives : The compound 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid (CAS: 1105191-98-7) features a saturated methyl-substituted dihydrobenzofuran. This modification increases conformational rigidity and may improve metabolic stability compared to the fully aromatic benzofuran counterpart .

- Styryl-Substituted Derivatives: Derivatives like 5-(p-nitro/p-methoxystyryl)isoxazole-3-carboxylic acid (e.g., 4e, 4f) introduce electron-withdrawing (NO₂) or electron-donating (OCH₃) groups. These substituents modulate electronic properties, influencing reactivity and biological activity.

Anti-Inflammatory Activity

- Styryl Derivatives : Compounds like 4e (p-nitro) and 4f (p-methoxy) exhibit 75% inhibition of inflammation in rat models at 100 mg/kg, comparable to indomethacin but with reduced ulcerogenicity. The nitro group’s electron-withdrawing effect enhances interaction with inflammatory enzymes like COX-2 .

- Benzofuran vs. Benzothiophene : While benzofuran derivatives are less studied, their increased lipophilicity may improve blood-brain barrier penetration for CNS-targeted applications compared to benzothiophene analogs .

Enzyme Inhibition

- Benzofuran derivatives, with larger aromatic surfaces, may exhibit stronger binding but lower selectivity .

Physicochemical Properties

| Property | 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic Acid | 5-(2-Furyl)isoxazole-3-carboxylic Acid | 5-(2-Benzothienyl)isoxazole-3-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 179.13 | ~281 (estimated) |

| LogP (Predicted) | ~2.5 | ~1.2 | ~3.0 |

| Solubility | Low (lipophilic) | Moderate (polar furan) | Very low |

| Stability | Sensitive to oxidation | Stable at pH 4–8 | Light-sensitive |

生物活性

5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 229.19 g/mol. The compound features a benzofuran moiety linked to an isoxazole ring, which contributes to its biological activities.

Target Pathways

Benzofuran derivatives, including this compound, have been shown to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the AKT pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

The compound has demonstrated effectiveness against a range of bacterial strains. In a study assessing its antibacterial activity, this compound showed notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Bacillus subtilis | 8 | Very High |

Anticancer Activity

In vitro studies have reported that the compound induces apoptosis in cancer cell lines. For example, it was found to have an IC value of 16.4 µM against lung adenocarcinoma cells (A549), indicating potent anticancer activity .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 16.4 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 12.0 | Inhibits proliferation |

Study on Anticancer Effects

A recent study evaluated the effects of this compound on lung cancer models. The compound significantly reduced tumor growth in murine models without affecting body weight, suggesting a favorable safety profile .

Antimicrobial Screening

In another investigation focused on antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi. Results indicated that it could serve as a lead compound for developing new antimicrobial therapies due to its potent activity against resistant strains .

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives suggest enhanced bioavailability and metabolic stability, making them suitable candidates for further development into therapeutic agents. Studies indicate that modifications to the chemical structure can improve these properties significantly .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To better understand the pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(1-Benzofuran-2-yl)isoxazole-3-carboxylic acid?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of chalcone intermediates via aldol condensation between substituted benzaldehydes and ketones in alkaline conditions.

- Step 2: Reaction of chalcones with diethyl oxalate to form 2,4-diketoesters.

- Step 3: Cyclization with hydroxylamine hydrochloride under pH-controlled conditions (e.g., acetic acid/sodium acetate buffer, pH 4) to yield the isoxazole ring. The ethoxycarbonyl group enhances electrophilicity at C2, directing regioselective attack by hydroxylamine .

- Step 4: Functionalization of the benzofuran moiety through cross-coupling or cyclization reactions, followed by hydrolysis to the carboxylic acid.

Key Considerations: pH control ensures hydroxylamine exists in the nucleophilic HNOH form, while purification via recrystallization or chromatography is critical for yield optimization .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

X-ray crystallography is the gold standard:

- Data Collection: Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.

- Structure Solution: Programs like SHELXD (for small molecules) or SHELXS (for phase determination) are used to solve the structure .

- Refinement: SHELXL refines atomic positions and thermal parameters, with validation using tools like ORTEP-III for graphical representation of thermal ellipsoids .

- Validation: Check for R-factors (<5%), bond length/angle deviations, and consistency with spectroscopic data (e.g., H/C NMR, IR) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage: Keep in airtight, light-resistant containers at 0–6°C to prevent degradation. Ensure the storage area is dry and well-ventilated .

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Advanced: How can regioselectivity challenges during isoxazole ring formation be addressed?

Answer:

Regioselectivity is influenced by:

- Electronic Effects: Electron-withdrawing groups (e.g., ethoxycarbonyl) at C3 enhance electrophilicity at C2, favoring 5-substituted isoxazole formation.

- pH Control: Buffering at pH 4 stabilizes hydroxylamine in its nucleophilic HNOH form, promoting attack at the most electrophilic carbon .

- Steric Effects: Bulky substituents on the chalcone intermediate may alter reaction pathways, requiring optimization of solvent polarity (e.g., ethanol vs. DMF) .

Advanced: What strategies are used to analyze biological activity of this compound?

Answer:

- In Vitro Assays: Screen for anti-inflammatory activity via COX-2 inhibition assays or cytokine suppression in macrophage models (e.g., RAW 264.7 cells) .

- Structure-Activity Relationship (SAR): Modify substituents on the benzofuran or isoxazole rings (e.g., nitro, methoxy groups) and compare IC values to identify pharmacophores .

- Metabolic Stability: Use hepatic microsome assays (human/rat) to assess susceptibility to cytochrome P450-mediated oxidation .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

Answer:

- Twinning: Use SHELXL 's TWIN/BASF commands to refine twinned data. For pseudo-merohedral twinning, Hooft or Flack parameters can validate chirality .

- Disorder: Apply PART/SUMP restraints to model split positions for disordered atoms. Validate using difference Fourier maps () and thermal parameter analysis .

- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Advanced: What intellectual property considerations apply to derivatives of this compound?

Answer:

- Salt/Polymorph Claims: Novel salts (e.g., mesylate, hydrochloride) or crystalline forms can be patented for improved solubility or stability. Ensure characterization via PXRD, DSC, and TGA .

- Formulation Patents: Protect drug delivery systems (e.g., nanoparticles, co-crystals) that enhance bioavailability. Include in vivo pharmacokinetic data to support claims .

Advanced: How is stereochemical integrity maintained during synthetic scale-up?

Answer:

- Epimerization Control: For chiral centers, use mild reaction conditions (low temperature, neutral pH) to prevent racemization. Monitor enantiomeric excess (ee) via chiral HPLC .

- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization steps .

Advanced: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS: Quantify impurities >0.1% using reverse-phase C18 columns and ESI-MS detection.

- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values.

- NMR Spectroscopy: Detect diastereomers or regioisomers via F or C DEPT experiments .

Advanced: How can environmental hazards be mitigated during disposal?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。